Ravidasvir dihydrochloride is a potent, second-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance. [, ] It was formerly known as PPI-668. [] Ravidasvir dihydrochloride is primarily recognized for its antiviral activity, specifically targeting the hepatitis C virus (HCV). [, ] It acts by inhibiting the NS5A protein, a key component in the HCV replication cycle. [, ] This makes ravidasvir dihydrochloride a valuable tool in scientific research focused on understanding HCV replication mechanisms, developing antiviral therapies, and investigating viral resistance.
Ravidasvir dihydrochloride demonstrates its antiviral activity by targeting the NS5A protein of the hepatitis C virus (HCV). [, , ] NS5A is a crucial component in the HCV replication complex, and ravidasvir's inhibitory action disrupts this complex, effectively suppressing viral replication. [, , ] Notably, ravidasvir dihydrochloride maintains its efficacy against HCV variants that have developed resistance to other direct-acting antiviral agents (DAAs). [] This suggests a distinct binding interaction with NS5A compared to other DAAs, highlighting its potential for overcoming drug resistance.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: